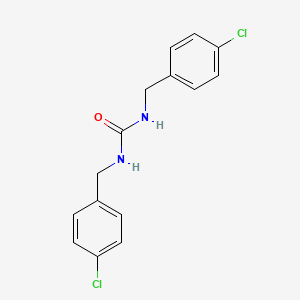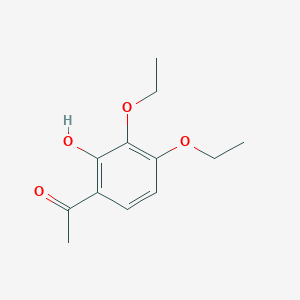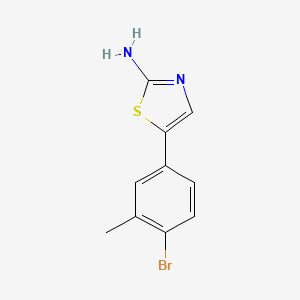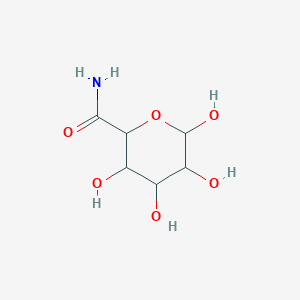
3-(Methylideneamino)-1,3-oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methylideneamino)-1,3-oxazolidin-2-one is a heterocyclic compound that features both an oxazolidinone ring and a methylideneamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylideneamino)-1,3-oxazolidin-2-one typically involves the condensation of an appropriate amine with a carbonyl compound. One common method involves the reaction of an oxazolidinone derivative with formaldehyde and an amine under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which then cyclizes to form the desired oxazolidinone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Methylideneamino)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylideneamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while reduction will produce amine derivatives.
Applications De Recherche Scientifique
3-(Methylideneamino)-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(Methylideneamino)-1,3-oxazolidin-2-one involves its interaction with various molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways and lead to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-4-(1-amino-2-cyanovinyl)furazan: This compound shares a similar structure but with a furazan ring instead of an oxazolidinone ring.
2-{2-[(Arylmethylidene)amino]-indazol-3-yl}malonate esters: These compounds have a similar imine group but are based on an indazole scaffold.
Uniqueness
3-(Methylideneamino)-1,3-oxazolidin-2-one is unique due to its combination of an oxazolidinone ring and a methylideneamino group. This structural feature imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Propriétés
Numéro CAS |
10020-75-4 |
|---|---|
Formule moléculaire |
C4H6N2O2 |
Poids moléculaire |
114.10 g/mol |
Nom IUPAC |
3-(methylideneamino)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C4H6N2O2/c1-5-6-2-3-8-4(6)7/h1-3H2 |
Clé InChI |
CLFLNVLCCRFNQV-UHFFFAOYSA-N |
SMILES canonique |
C=NN1CCOC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


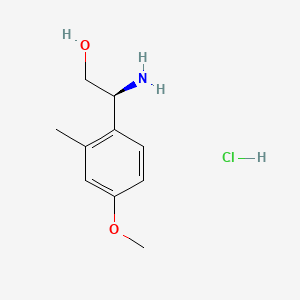


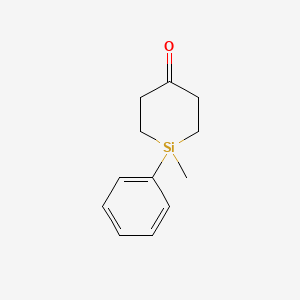
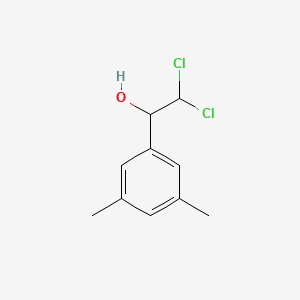
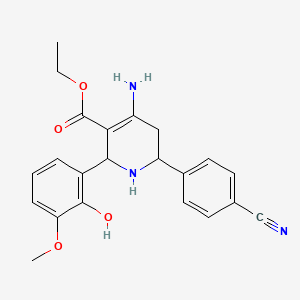

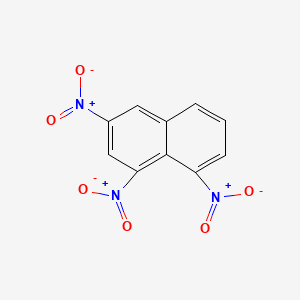
![Ethyl 4-chloro-7-cyano-5H-pyrido[3,2-b]indole-3-carboxylate](/img/structure/B14016189.png)
